4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride
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Overview
Description
4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2 and a molecular weight of 267.17 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-fluorobenzaldehyde with piperidine under specific conditions. The process can be summarized as follows:
Formation of Schiff Base: 2-fluorobenzaldehyde reacts with piperidine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(2-fluorophenyl)piperidine.
Amination: The resulting compound undergoes amination to introduce the amine group at the 4-position of the piperidine ring.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Reduction: Using industrial-grade reducing agents and solvents.
Efficient Amination: Employing catalysts to enhance the amination process.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
N-oxides: Formed through oxidation reactions.
Reduced Derivatives: Products of reduction reactions, potentially altering the piperidine ring or fluorophenyl group.
Substituted Phenyl Derivatives: Resulting from substitution reactions on the fluorophenyl group.
Scientific Research Applications
4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors in the brain, influencing neurotransmitter activity.
Enzyme Inhibition: It may inhibit specific enzymes, altering biochemical pathways.
Pathways Involved: The compound affects pathways related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)piperidin-4-amine dihydrochloride: A closely related compound with similar structural features.
1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another derivative with a fluorophenyl group attached to the piperidine ring.
Uniqueness
4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the fluorophenyl group. This structural configuration imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2-fluorophenyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIIWZYYFJSUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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